4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 2-chlorobenzoate
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Overview
Description
4-{[(E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBONYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 2-CHLOROBENZOATE is a complex organic compound that features a benzodioxin ring, a hydrazone linkage, and a chlorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBONYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 2-CHLOROBENZOATE typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol under acidic conditions.
Hydrazone Formation: The hydrazone linkage is formed by reacting the benzodioxin derivative with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBONYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 2-CHLOROBENZOATE can undergo various chemical reactions:
Substitution: The chlorobenzoate ester can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Substituted benzoate esters.
Scientific Research Applications
4-{[(E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBONYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 2-CHLOROBENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBONYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: A simpler analog with similar structural features but lacking the hydrazone and ester functionalities.
N-{4-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide: A related compound with additional nitro and amide groups, offering different chemical and biological properties.
Uniqueness
4-{[(E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBONYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 2-CHLOROBENZOATE is unique due to its combination of a benzodioxin ring, hydrazone linkage, and chlorobenzoate ester, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C24H19ClN2O6 |
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Molecular Weight |
466.9 g/mol |
IUPAC Name |
[4-[(E)-(2,3-dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]-2-methoxyphenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C24H19ClN2O6/c1-30-21-12-15(6-8-20(21)33-24(29)17-4-2-3-5-18(17)25)14-26-27-23(28)16-7-9-19-22(13-16)32-11-10-31-19/h2-9,12-14H,10-11H2,1H3,(H,27,28)/b26-14+ |
InChI Key |
SJIJQSGEXGAHIO-VULFUBBASA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)OCCO3)OC(=O)C4=CC=CC=C4Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(C=C2)OCCO3)OC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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